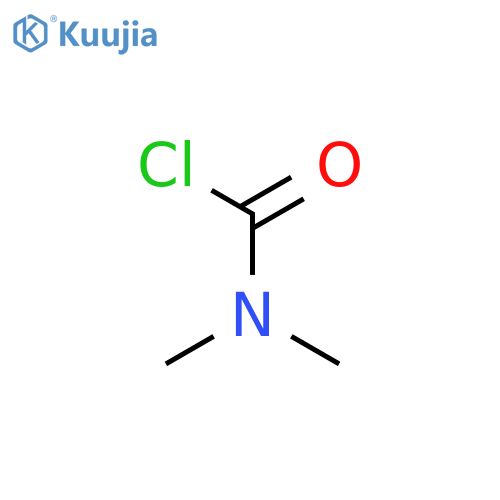

A convenient preparation of certain N,N-dialkylcarbamoyl chlorides

,

Synthetic Communications,

1987,

17(16),

1887-92